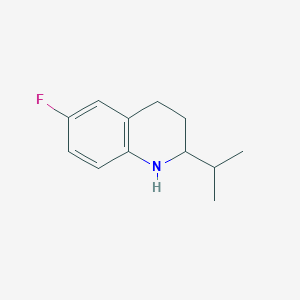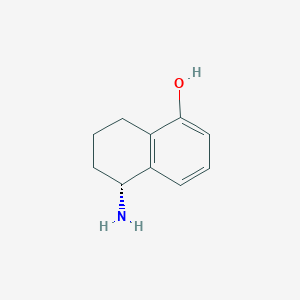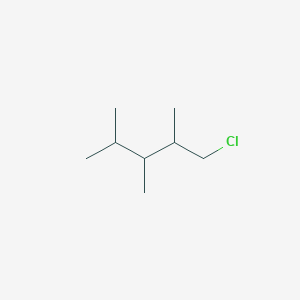
1-Chloro-2,3,4-trimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3,4-trimethylpentane is an organic compound with the molecular formula C8H17Cl. It is a chlorinated derivative of trimethylpentane, characterized by the presence of a chlorine atom attached to the first carbon of the pentane chain. This compound is part of the alkyl halides family, which are known for their reactivity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trimethylpentane can be synthesized through the chlorination of 2,3,4-trimethylpentane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like carbon tetrachloride (CCl4) or hexane.
Catalyst: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the chlorination process is optimized for yield and purity. The use of advanced separation techniques like distillation and crystallization ensures the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3,4-trimethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions (E1 and E2) to form alkenes.
Oxidation and Reduction: Although less common, oxidation reactions can convert the compound into alcohols or ketones, while reduction reactions can remove the chlorine atom to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as 2,3,4-trimethylpentene.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons like 2,3,4-trimethylpentane.
Applications De Recherche Scientifique
1-Chloro-2,3,4-trimethylpentane has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-2,3,4-trimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This reactivity underlies its participation in substitution and elimination reactions. The molecular targets and pathways involved include:
Nucleophilic Attack: The carbon-chlorine bond is broken, and the nucleophile forms a new bond with the carbon atom.
Elimination: The base abstracts a proton from a neighboring carbon, leading to the formation of a double bond and the release of the chlorine atom.
Comparaison Avec Des Composés Similaires
1-Chloro-2,3,4-trimethylpentane can be compared with other similar compounds such as:
2-Chloro-2,3,4-trimethylpentane: Similar structure but with the chlorine atom on the second carbon.
2,2,4-Trimethylpentane: A non-chlorinated isomer used as a standard in octane rating.
1-Chloro-2,2,4-trimethylpentane: Another isomer with the chlorine atom on the first carbon but different branching.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure provides distinct steric and electronic properties compared to its isomers, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C8H17Cl |
|---|---|
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
1-chloro-2,3,4-trimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-6(2)8(4)7(3)5-9/h6-8H,5H2,1-4H3 |
Clé InChI |
HLMFAXZQFKJNCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
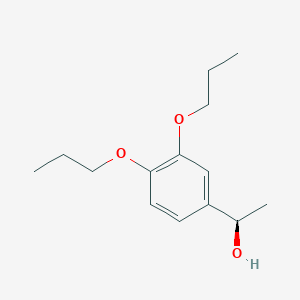
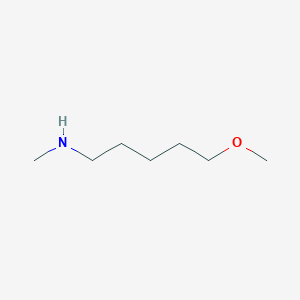
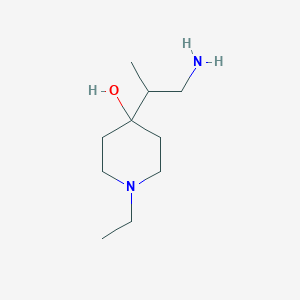


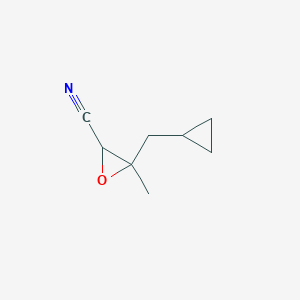

![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)

